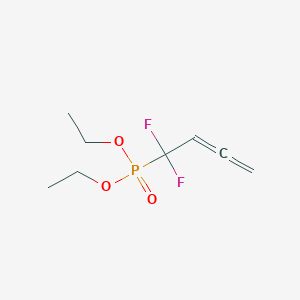
Propyl 1,2,3-benzothiadiazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are bicyclic aromatic compounds composed of a benzene ring fused to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
Propyl 1,2,3-benzothiadiazole-7-carboxylate can be synthesized through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves the Herz reaction, where anilines are converted to benzothiadiazoles by treatment with disulfur dichloride, forming an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale diazotisation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to maintain the stability of the intermediate compounds.
化学反応の分析
Types of Reactions
Propyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene or thiadiazole rings.
科学的研究の応用
Propyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
作用機序
The mechanism of action of propyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Benzothiadiazole: A parent compound with similar structural properties but lacking the propyl and carboxylate groups.
2,1,3-Benzothiadiazole: Another isomer with different positioning of the nitrogen and sulfur atoms in the thiadiazole ring.
Uniqueness
Propyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to the presence of the propyl and carboxylate groups, which enhance its solubility and reactivity compared to its parent compound. These functional groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
124370-16-7 |
|---|---|
分子式 |
C10H10N2O2S |
分子量 |
222.27 g/mol |
IUPAC名 |
propyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-6-14-10(13)7-4-3-5-8-9(7)15-12-11-8/h3-5H,2,6H2,1H3 |
InChIキー |
LGGNBHZZNNEZCQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C2C(=CC=C1)N=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)


methanone](/img/structure/B14290381.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
